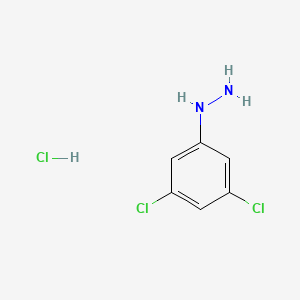

3,5-Dichlorophenylhydrazine hydrochloride

Descripción general

Descripción

3,5-Dichlorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H7Cl3N2. It is commonly used as a building block in organic synthesis, particularly in the preparation of various derivatives for pharmaceutical and chemical research . This compound is known for its role in the synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, which have potential anti-leukemic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,5-Dichlorophenylhydrazine hydrochloride can be synthesized through the reaction of 3,5-dichloronitrobenzene with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimized reaction conditions to ensure high yield and purity, followed by efficient purification techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dichlorophenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It undergoes nucleophilic substitution reactions, particularly with electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted phenylhydrazine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3,5-Dichlorophenylhydrazine hydrochloride serves as a precursor in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of:

- Anti-leukemic Agents : The compound is a building block for synthesizing 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, which have shown potential as anti-leukemic agents .

Case Study: Synthesis of Anti-Cancer Compounds

In a study published in Organic & Biomolecular Chemistry, researchers synthesized a series of benzo[b][1,4]oxazinones from this compound. These derivatives exhibited significant cytotoxic activity against leukemia cell lines, highlighting the compound's utility in cancer drug development .

Synthetic Chemistry

The compound is widely used as a reagent in organic synthesis due to its ability to form hydrazones and other derivatives. Its applications include:

- Synthesis of Thiatriazoles : It has been employed to prepare various thiatriazole derivatives through ring expansion reactions. These compounds have applications in medicinal chemistry and material science .

- Building Block for Complex Molecules : The versatility of this compound allows it to be used as a starting material for synthesizing more complex organic molecules .

Biological Research

In biological studies, this compound has been investigated for its potential effects on various biological systems:

- Toxicological Studies : Due to its acute toxicity profiles (classified as harmful if swallowed or inhaled), it has been used in toxicological research to understand the effects of hydrazine derivatives on human health and the environment .

Case Study: Toxicity Assessment

A comprehensive study assessed the acute toxicity of this compound on laboratory animals. Results indicated significant respiratory and dermal irritation, emphasizing the need for careful handling and further investigation into its biological effects .

Material Science

Beyond pharmaceuticals, this compound finds applications in material science:

- Polymer Chemistry : It is utilized in synthesizing polymeric materials that require specific reactive functionalities provided by hydrazine derivatives.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 3,5-Dichlorophenylhydrazine hydrochloride involves its interaction with molecular targets through its hydrazine moiety. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress and reactive oxygen species generation .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Dichlorophenylhydrazine hydrochloride

- 3,4-Dichlorophenylhydrazine hydrochloride

- 4-Chlorophenylhydrazine hydrochloride

- 4-Methoxyphenylhydrazine hydrochloride

Uniqueness

3,5-Dichlorophenylhydrazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of specialized derivatives with potential therapeutic applications .

Actividad Biológica

3,5-Dichlorophenylhydrazine hydrochloride (DCPH) is a chemical compound with notable biological activities, primarily recognized for its role in the synthesis of various pharmacologically active derivatives. This article explores the biological activity of DCPH, focusing on its antimicrobial properties, potential anticancer applications, and interactions with biological targets.

- Molecular Formula : C6H7Cl2N2

- Molecular Weight : 213.49 g/mol

- CAS Number : 63352-99-8

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water

- Melting Point : 106-109 °C

Antimicrobial Properties

Research indicates that DCPH exhibits significant antimicrobial activity. It has been used as a building block in the synthesis of derivatives that show potential as antimicrobial agents. For instance, studies have demonstrated that certain synthesized compounds based on DCPH can disrupt microbial growth, suggesting its utility in developing new antibiotics.

Anticancer Activity

DCPH is particularly noteworthy for its role in synthesizing 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, which have shown promise as anti-leukemic agents. These derivatives are believed to inhibit the proliferation of leukemia cells by interfering with critical cellular processes .

Case Study: Anticancer Efficacy

In a study evaluating various synthesized compounds, DCPH-derived pyrazoline and chalcone derivatives were tested against multiple cancer cell lines. The results indicated that some derivatives exhibited potent anticancer activity with GI50 values ranging from 0.422 to 14.9 μM, demonstrating their potential as effective anticancer agents .

The mechanism by which DCPH exerts its biological effects involves several pathways:

- Tubulin Interaction : DCPH and its derivatives have been shown to interact with tubulin, leading to the stabilization of microtubules, which is crucial for cell division and proliferation. This interaction suggests a potential role in cancer therapy by disrupting mitotic processes .

- Enzyme Inhibition : Some studies indicate that DCPH can inhibit enzymes such as thymidylate synthase and carbonic anhydrase, which are vital for cancer cell metabolism and proliferation .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to DCPH:

| Compound Name | CAS Number | Structural Features | Unique Properties |

|---|---|---|---|

| 3,4-Dichlorophenylhydrazine | 19763-90-7 | Two chlorine atoms on adjacent rings | Different biological activity profile |

| Phenylhydrazine | 100-63-0 | No chlorine substituents | Less reactive compared to dichloro variants |

| 2,4-Dichlorophenylhydrazine | 63352-99-8 | Chlorine atoms at different positions | Varies in reactivity and applications |

DCPH stands out due to its specific chlorination pattern, enhancing its reactivity and utility as a synthetic intermediate compared to other similar compounds.

Propiedades

IUPAC Name |

(3,5-dichlorophenyl)hydrazine;hydron;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXZOJVMTJOAPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C1=C(C=C(C=C1Cl)Cl)NN.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63352-99-8 | |

| Details | Compound: Hydrazine, (3,5-dichlorophenyl)-, hydrochloride (1:1) | |

| Record name | Hydrazine, (3,5-dichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63352-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

213.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57396-93-7 | |

| Record name | Hydrazine, (3,5-dichlorophenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57396-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.